molecular formula C10H11FO3 B2884500 3-(2-Fluorophenyl)-2-hydroxybutanoic acid CAS No. 1501194-02-0

3-(2-Fluorophenyl)-2-hydroxybutanoic acid

Cat. No. B2884500
M. Wt: 198.193
InChI Key: OCIAOSDNXJPIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Fluorophenyl)-2-hydroxybutanoic acid” is a compound that contains a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid and hydroxyl groups could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The carboxylic acid and hydroxyl groups in this compound are reactive and could participate in various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and hydroxyl groups could make this compound soluble in polar solvents .

Scientific Research Applications

Stereoselective Synthesis

Research by Laue et al. (2000) focused on the stereoselective synthesis of γ-fluorinated α-amino acids, which are important building blocks in pharmaceutical chemistry. The methodology involves diastereoselective alkylation using 2-hydroxy-3-pinanone as an auxiliary to produce high enantiomeric excess of fluorinated amino acids, showcasing the relevance of fluorinated compounds in the synthesis of biologically active molecules (Laue, Kröger, Wegelius, & Haufe, 2000).

Fluorescence Sensing

Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting N2H4, a substance with significant environmental and health implications. The probe utilized a structure related to fluorophenyl compounds, demonstrating the utility of such fluorinated derivatives in creating sensitive and selective sensors for chemical analytes in biological and environmental samples (Zhu et al., 2019).

Asymmetric Hydrogenation

Zhu et al. (2010) explored the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess. This process illustrates the potential of utilizing fluorinated compounds in catalytic reactions to achieve desired stereochemistry in synthetic targets, highlighting their significance in the synthesis of complex organic molecules (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Microbial Synthesis and Polymer Science

Takagi et al. (2004) reported the microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups by Pseudomonas putida using fluorophenoxyalkanoic acids as carbon sources. The introduction of fluorine atoms into the PHA side chain significantly altered the material's physical properties, such as crystallinity and melting point, indicating the versatility of fluorinated compounds in designing novel materials with enhanced properties (Takagi, Yasuda, Maehara, & Yamane, 2004).

properties

IUPAC Name

3-(2-fluorophenyl)-2-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(9(12)10(13)14)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAOSDNXJPIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2-hydroxybutanoic acid

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